2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidine and thiazolidine moieties through various coupling reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being replaced.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features could make it a potential candidate for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific molecular targets makes it a valuable tool for therapeutic research.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C24H30N4O3S2 |
---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O3S2/c1-15-6-7-20-25-21(26-12-16(2)10-17(3)13-26)18(22(29)28(20)14-15)11-19-23(30)27(24(32)33-19)8-5-9-31-4/h6-7,11,14,16-17H,5,8-10,12-13H2,1-4H3/b19-11- |
InChI Key |
BOIXKDCOXJAIRB-ODLFYWEKSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC)C |
Origin of Product |
United States |
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